7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol
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Overview
Description
7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are being investigated for their anticancer, antimalarial, and antimicrobial properties.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable chemical structure
Mechanism of Action
The mechanism of action of 7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinolinyl-pyrazoles: These compounds have additional pyrazole rings and show enhanced pharmacological properties.
Quinolone derivatives: Known for their antibacterial activity and used in various therapeutic applications
Uniqueness
7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol stands out due to its unique combination of a quinoline ring with a pyridine moiety and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
73855-36-4 |
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Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-[[(3-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H19N3O/c1-15-7-5-14-24-22(15)25-19(16-8-3-2-4-9-16)18-12-11-17-10-6-13-23-20(17)21(18)26/h2-14,19,26H,1H3,(H,24,25) |
InChI Key |
WKQUEMVLENNTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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